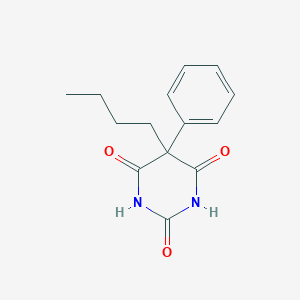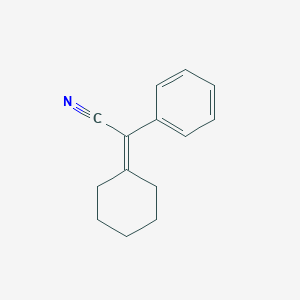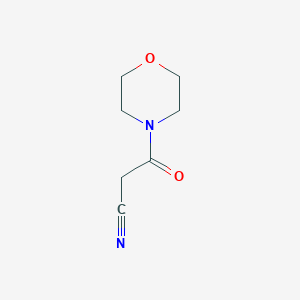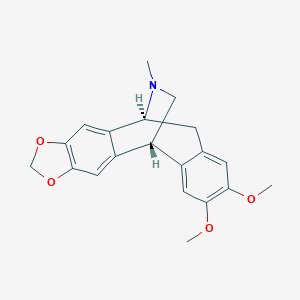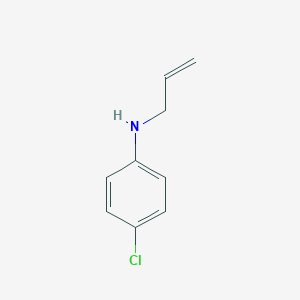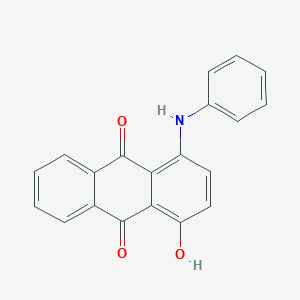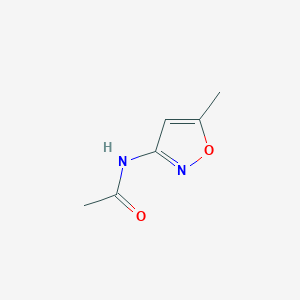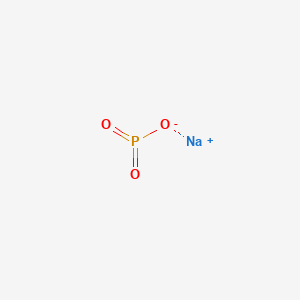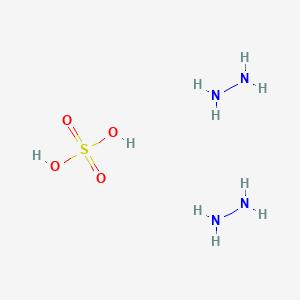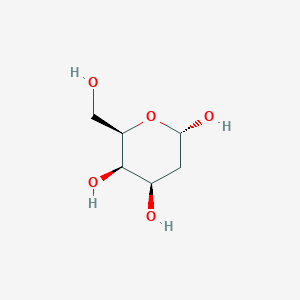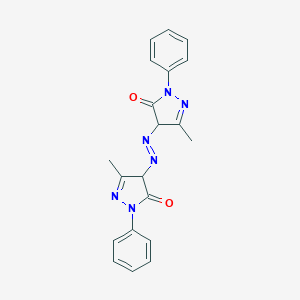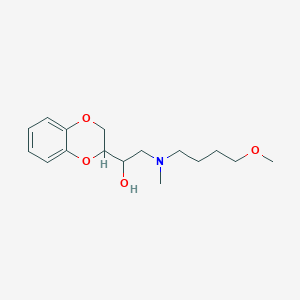
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances. MDBP is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has been found to have similar effects on the central nervous system. In recent years, MDBP has gained attention in the scientific community due to its potential applications in the field of neuroscience research.
Mécanisme D'action
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol works by binding to and activating serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which can produce a range of effects on the central nervous system, including euphoria, increased sociability, and altered perception.
Effets Biochimiques Et Physiologiques
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages as a research tool, including its ability to selectively activate specific neurotransmitter receptors in the brain, its ease of synthesis, and its relatively low toxicity. However, there are also limitations to using alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in laboratory experiments, including the potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is the development of new compounds based on the structure of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol that have improved efficacy and safety profiles. Another direction is the investigation of the long-term effects of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol on the brain and behavior, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol typically begins with the reaction of 3,4-methylenedioxyphenylpropan-2-amine with formaldehyde, followed by the addition of butylamine and sodium cyanoborohydride. The resulting product is then subjected to a series of purification steps to obtain pure alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Applications De Recherche Scientifique
Alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been used in several scientific studies to investigate its effects on the central nervous system. One study found that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. Another study showed that alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can enhance the activity of certain brain regions involved in memory and learning.
Propriétés
Numéro CAS |
13627-82-2 |
|---|---|
Nom du produit |
alpha-((N-(4-Methoxybutyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[4-methoxybutyl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H25NO4/c1-17(9-5-6-10-19-2)11-13(18)16-12-20-14-7-3-4-8-15(14)21-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3 |
Clé InChI |
HBARXCFXLPAYCK-UHFFFAOYSA-N |
SMILES |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CN(CCCCOC)CC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



